7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C11H15O2N1 . It is a part of a large group of natural products known as isoquinoline alkaloids .
Synthesis Analysis
The synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Molecular Structure Analysis
The molecular structure of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities .
Scientific Research Applications
Application in Organic Chemistry
Summary of the Application
“7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline” is used in the synthesis of more complex isoquinolines and quinolizidines .
Methods of Application
The compound is used as a starting material in the synthesis process . However, the specific experimental procedures and technical details are not provided in the source.
Results or Outcomes
The outcomes of these synthesis processes are more complex isoquinolines and quinolizidines . No quantitative data or statistical analyses were provided in the source.
Application in Medicinal Chemistry
Summary of the Application
“7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline” and its analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Methods of Application
The compound is used as a base structure to design and synthesize novel biologically active derivatives . The specific methods of application or experimental procedures are not provided in the source.
Results or Outcomes
The synthesized derivatives have shown potential in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment . No quantitative data or statistical analyses were provided in the source.
Application in Peptides and Peptidomimetics Design and Discovery
Summary of the Application
“7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline” can be used for the synthesis of 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which has strong applications in peptides and peptidomimetics design and discovery .
Methods of Application
The compound is used as a starting material for the synthesis of Tic . However, the specific experimental procedures and technical details are not provided in the source.
Results or Outcomes
The synthesized Tic is used in peptides and peptidomimetics design and discovery . No quantitative data or statistical analyses were provided in the source.
Application in Parkinsonism Prevention
Summary of the Application
“7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline” has been made into some derivatives with potential for prevention of parkinsonism .
Methods of Application
The compound is used as a base structure to design and synthesize novel derivatives . The specific methods of application or experimental procedures are not provided in the source.
Results or Outcomes
The synthesized derivatives have shown potential in parkinsonism prevention . No quantitative data or statistical analyses were provided in the source.
Application in Antibacterial Research
Summary of the Application
A novel compound synthesized from “7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline” was evaluated for its antibacterial property against eight pathogenic bacterial strains .
Methods of Application
The compound was synthesized and then tested against various bacterial strains . However, the specific experimental procedures and technical details are not provided in the source.
Results or Outcomes
The strains that were most susceptible to the action of the compound were Staphylococcus . No quantitative data or statistical analyses were provided in the source.
Application in Synthesis of Natural Products and Synthetic Pharmaceuticals
Summary of the Application
“7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline” is used for the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives .
Methods of Application
The compound is used as a starting material for the synthesis of these derivatives . However, the specific experimental procedures and technical details are not provided in the source.
Results or Outcomes
The synthesized derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors . No quantitative data or statistical analyses were provided in the source.
properties
IUPAC Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWFICNTMXXQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967204 | |
Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
52759-08-7 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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